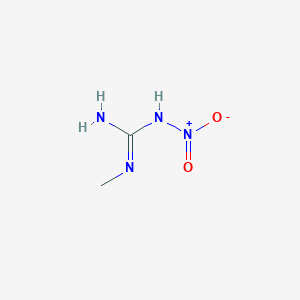

1-Metil-3-nitroguanidina

Descripción general

Descripción

1-Methyl-3-nitroguanidine is an organic compound with the molecular formula C₂H₆N₄O₂. It is known for its applications in various fields, including explosives and scientific research. This compound is characterized by the presence of a nitro group and a guanidine moiety, making it a versatile chemical with unique properties.

Aplicaciones Científicas De Investigación

1-Methyl-3-nitroguanidine has several applications in scientific research:

Mecanismo De Acción

Target of Action

1-Methyl-3-nitroguanidine, also known as Methylnitronitrosoguanidine (MNNG), acts by adding alkyl groups to the O6 of guanine and O4 of thymine . These are the primary targets of the compound. Guanine and thymine are essential components of DNA, playing a crucial role in the storage and transmission of genetic information.

Mode of Action

The compound’s interaction with its targets leads to transition mutations between GC and AT .

Biochemical Pathways

It is known that the compound can lead to mutations in the dna, which can disrupt normal cellular processes and lead to various downstream effects, including cell death or uncontrolled cell growth .

Pharmacokinetics

1-Methyl-3-nitroguanidine has low lipophilicity, with log (Kow) equal to -0.84 . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.

Result of Action

The molecular and cellular effects of 1-Methyl-3-nitroguanidine’s action are primarily related to its mutagenic and carcinogenic properties . It has been used experimentally to induce gastric cancer in mice . In an aquatic environment, it has shown significant lethal effects on certain species at high concentrations .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 1-Methyl-3-nitroguanidine. For example, degradation of the compound in ultraviolet light (UV) greatly increased its toxicity to Daphnia pulex . Furthermore, the compound is being assessed for potential use in insensitive munitions (IM) formulations, which are resistant to accidental detonation .

Análisis Bioquímico

Biochemical Properties

1-Methyl-3-nitroguanidine is known to interact with various biomolecules. For instance, it has been reported to act by adding alkyl groups to the O6 of guanine and O4 of thymine, which can lead to transition mutations between GC and AT . This interaction with DNA bases is a key aspect of its biochemical activity.

Cellular Effects

The effects of 1-Methyl-3-nitroguanidine on cells are largely untested. It has been observed to have significant sublethal effects on growth in certain aquatic species at specific concentrations . It’s also known to cause significant decreases in reproduction in Daphnia pulex .

Molecular Mechanism

The molecular mechanism of 1-Methyl-3-nitroguanidine involves the addition of alkyl groups to specific sites on DNA bases, leading to transition mutations . This can potentially disrupt normal cellular processes and lead to adverse effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-3-nitroguanidine can change over time. For instance, degradation of 1-Methyl-3-nitroguanidine in ultraviolet light greatly increased toxicity to Daphnia pulex .

Dosage Effects in Animal Models

The effects of 1-Methyl-3-nitroguanidine can vary with different dosages in animal models. For example, significant lethal effects were only observed in Daphnia pulex, Hydra littoralis, and Chironomus dilutus at concentrations ≥2186 mg/L .

Metabolic Pathways

It has been observed to cause significant enrichment of several canonical-pathways responsible for metabolism of cellular energy substrates .

Métodos De Preparación

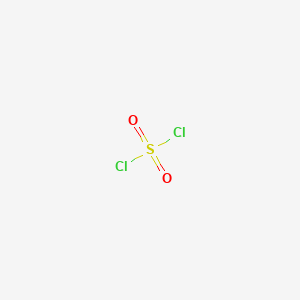

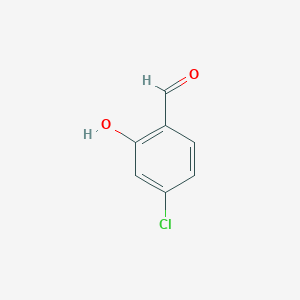

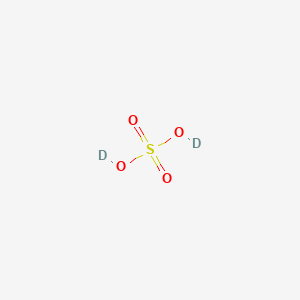

1-Methyl-3-nitroguanidine can be synthesized through several methods. One common synthetic route involves the nitration of 1-methylguanidine. The reaction typically requires a nitrating agent such as nitric acid, and the process is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-Methyl-3-nitroguanidine undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

1-Methyl-3-nitroguanidine is similar to other nitroguanidine compounds, such as nitroguanidine and 1-methyl-3-nitro-1-nitrosoguanidine. it is unique in its specific molecular structure and properties:

Nitroguanidine: This compound is also used in explosives and has similar energetic properties but lacks the methyl group present in 1-Methyl-3-nitroguanidine.

1-Methyl-3-nitro-1-nitrosoguanidine: This compound is a potent mutagen and is used in genetic research, similar to 1-Methyl-3-nitroguanidine, but it contains an additional nitroso group.

These comparisons highlight the distinct characteristics and applications of 1-Methyl-3-nitroguanidine in various fields.

Propiedades

IUPAC Name |

1-methyl-2-nitroguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXKNNGWSDYMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=N[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-76-5 | |

| Record name | N-Methyl-N′-nitroguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns associated with 1-methyl-3-nitroguanidine?

A1: Research indicates that while the parent compound MeNQ exhibits low acute toxicity to aquatic organisms like fathead minnows (Pimephales promelas) at concentrations up to 716 mg/L [], its degradation products formed under ultraviolet (UV) radiation demonstrate significantly higher toxicity. A study observed 85% mortality in fathead minnows exposed to a similar concentration of UV-degraded MeNQ, even though only 3.3% of the parent compound degraded during the UV treatment []. This highlights the potential ecological risks posed by MeNQ degradation products in the environment.

Q2: How is 1-methyl-3-nitroguanidine analyzed in environmental samples?

A2: A sensitive and selective method for the simultaneous determination of 1-methyl-3-nitroguanidine alongside neonicotinoid insecticides in cucumbers and soil samples has been developed []. This method utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using high-performance liquid chromatography with diode-array detection (HPLC-DAD). This technique allows for the quantification of trace amounts of MeNQ and other target analytes in complex matrices, facilitating the monitoring of their environmental fate and potential risks.

Q3: Can you explain the role of 1-methyl-3-nitroguanidine in the context of hydroxyl radical production?

A3: Research suggests that 1-methyl-3-nitroguanidine (MNNG) can contribute to the production of hydroxyl radicals (•OH) in biological systems []. This occurs when hydrogen peroxide (H2O2), generated by enzymatic reactions such as those catalyzed by xanthine oxidase, reacts with the nitroso group of MNNG. This reaction forms 1-methyl-3-nitroguanidine (MNG) and the unstable intermediate peroxynitric acid (ONOOH), which quickly decomposes into •OH and nitrogen dioxide. The generation of •OH is significant due to its high reactivity and potential to cause cellular damage, making it relevant to studies investigating oxidative stress and related pathologies.

Q4: Are there any alternative analytical techniques for detecting 1-methyl-3-nitroguanidine and related compounds?

A4: Yes, besides the HPLC-DAD method, recent research explores the use of liquid chromatography-mass spectrometry (LC-MS) coupled with catalytic reduction for analyzing nitroguanidine compounds, including 1-methyl-3-nitroguanidine []. This approach utilizes a palladium-modified graphitic carbon nitride catalyst for the reduction of nitro groups, enhancing the detection sensitivity and selectivity of the analysis. The application of LC-MS offers advantages in terms of sensitivity and specificity, particularly for complex matrices where interference from other compounds might be a concern.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

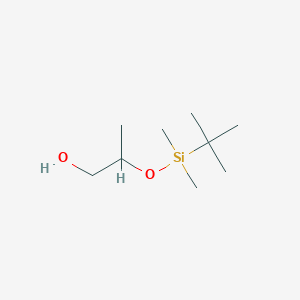

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)